molecular formula C16H19N5O3S B3000534 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 900415-77-2

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

货号: B3000534
CAS 编号: 900415-77-2
分子量: 361.42
InChI 键: AYRDSCJSJIXOAG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Myrtucommulones are a class of oligomeric, non-prenylated acylphloroglucinols (ACPLs) derived primarily from plants in the Myrtaceae family, such as Myrtus communis (myrtle) and Rhodomyrtus tomentosa. These compounds are characterized by a phloroglucinol core substituted with acyl groups, forming structurally diverse derivatives with significant bioactivities . Myrtucommulone A, the prototypical member, was first isolated from myrtle leaves and has been synthesized via stereoselective methods . These compounds exhibit anti-inflammatory, anticancer, antimicrobial, and antioxidant properties, making them promising candidates for drug development .

属性

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3S/c1-11-14(10-19(3)17-11)25(23,24)18-15-12(2)20(4)21(16(15)22)13-8-6-5-7-9-13/h5-10,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRDSCJSJIXOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CN(N=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C12H14N3O4S
  • Molecular Weight : 319.31 g/mol
  • CAS Number : 129-89-5

The structure features a sulfonamide group, which is known for enhancing the biological activity of various compounds by increasing their solubility and bioavailability.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a series of synthesized pyrazoles were evaluated for their antibacterial effects against various strains of bacteria. The results indicated that compounds similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide showed promising activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Research has highlighted the potential anticancer properties of pyrazole derivatives. In vitro studies revealed that N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide exhibited cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies indicated that it inhibits the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential therapeutic application in conditions characterized by inflammation .

Enzyme Inhibition

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown inhibitory activity against α-glucosidase, which is crucial in managing postprandial hyperglycemia in diabetic patients .

Study 1: Antibacterial Activity Evaluation

A study published in MDPI evaluated various pyrazole derivatives for their antibacterial efficacy. The results indicated that compounds with similar structures to N-(1,5-dimethyl...) displayed Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli. This highlights the potential of such compounds as novel antibacterial agents .

Study 2: Anticancer Mechanism Investigation

In another research study focusing on anticancer activities, N-(1,5-dimethyl...) was tested against different cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability with IC50 values around 25 µM for MCF7 cells. Flow cytometry analysis revealed that the compound induced apoptosis through mitochondrial pathways .

Study 3: Anti-inflammatory Mechanism Analysis

A recent investigation into the anti-inflammatory properties showed that treatment with N-(1,5-dimethyl...) significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. The study concluded that this compound could serve as a potential therapeutic agent for inflammatory diseases .

相似化合物的比较

Anticancer Properties

  • Myrtucommulone A : Induces apoptosis in cancer cells via mitochondrial pathways (caspase-9 activation) and inhibits PANC-1 pancreatic cancer cells under nutrient-starvation (PC₅₀: 0.28 µM) .
  • Myrtucommulone K : Targets multidrug-resistant cancer cells (MCF-7, K562) by reversing drug resistance .
  • Hyperforin & Myrtucommulone A : Synergistically disrupt mitochondrial proton motive force, triggering ATP depletion and apoptosis in leukemia cells .

Anti-Inflammatory and Antimicrobial Effects

  • Myrtucommulone A : Inhibits microsomal prostaglandin E₂ (PGE₂) synthesis, reducing TNF-α and IL-1β in inflammation models .
  • Myrtucommulones A & B : Exhibit bactericidal activity against P. acnes (MIC: 0.5–1.2 µg/mL) and inhibit lipase, a key enzyme in acne pathogenesis .

Antioxidant Activity

  • Semimyrtucommulone: Superior to Myrtucommulone A in inhibiting linoleic acid oxidation (IC₅₀: <1 µM) and lipid peroxidation in rat liver homogenates .

Mechanisms of Action

  • Mitochondrial Apoptosis : Myrtucommulone A activates intrinsic pathways via caspase-9 and disrupts ATP synthesis .
  • Enzyme Inhibition : Myrtucommulone A suppresses mPGES-1 (prostaglandin E2 synthase) and lipases, modulating inflammation and lipid metabolism .
  • Antioxidant Activity: Semimyrtucommulone scavenges free radicals via its phloroglucinol core, preventing lipid peroxidation .

常见问题

Basic: What are the optimal synthetic routes for N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic coupling. A common approach is:

Core Pyrazole Formation : React 4-aminoantipyrine derivatives with sulfonating agents (e.g., sulfonyl chlorides) under basic conditions (K₂CO₃/Et₃N) in anhydrous DMF or THF .

Functionalization : Introduce substituents via nucleophilic substitution or condensation. For example, coupling with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride requires controlled temperatures (0–5°C) to avoid side reactions .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water for high-purity crystals .

Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize by-products like unreacted intermediates or over-sulfonated derivatives .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from methyl groups and aromatic protons. For example, the 1,5-dimethyl protons on the pyrazole ring appear as singlets (δ 2.1–2.5 ppm) .
    • FT-IR : Confirm sulfonamide formation via S=O stretching (1350–1300 cm⁻¹) and N–H bending (1540–1480 cm⁻¹) .
  • X-ray Crystallography :
    • Use SHELX-97 for structure solution and refinement. Collect data at low temperature (100–293 K) to reduce thermal motion artifacts. Key metrics: R factor < 0.05, data-to-parameter ratio > 15 .
    • Validate hydrogen bonding (N–H⋯O) and π-π stacking interactions using Mercury or CrystalExplorer .

Advanced: How can computational methods like DFT and molecular docking be applied to study its interactions?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry at the B3LYP/6-311G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, the sulfonamide group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilicity .
    • Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for ligand-target interactions .
  • Molecular Docking :
    • Use AutoDock Vina with a rigid receptor (e.g., cyclooxygenase-2) and flexible ligand. Validate poses using MM/GBSA binding energy calculations. Focus on hydrogen bonds between sulfonamide O atoms and Arg120/His90 residues .
  • MD Simulations :
    • Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (< 2 Å) and binding free energy (MM/PBSA) .

Advanced: What challenges arise in resolving hydrogen bonding networks in its crystal structure?

Methodological Answer:

  • Data Collection :
    • High-resolution data (< 0.8 Å) is critical to resolve weak interactions like C–H⋯O. Use synchrotron radiation for small crystals (< 0.2 mm) .
  • Hirshfeld Surface Analysis :
    • Quantify interaction contributions (e.g., O⋯H/N⋯H) using CrystalExplorer. For example, in related structures, H-bonding accounts for 25–30% of surface contacts .
  • Disorder Handling :
    • Partial occupancy of solvent molecules (e.g., water in channels) may require SQUEEZE in PLATON to model electron density .

Advanced: How to address discrepancies in crystallographic data refinement?

Methodological Answer:

  • Model Validation :
    • Check for overfitting by comparing R values (R₁ for I > 2σ(I) vs. all data). A ΔR > 0.05 suggests problematic reflections .
    • Use ADDSYM to detect missed symmetry elements (e.g., pseudo-merohedral twinning) .
  • Thermal Motion :
    • Anisotropic refinement for non-H atoms. Apply riding models for H atoms with Uᵢₛₒ = 1.2Uₑq of the parent atom .
  • Contradictions :
    • If bond lengths deviate > 3σ (e.g., C–N = 1.45 Å vs. expected 1.35 Å), re-examine data for twinning or incorrect space group assignment .

Advanced: What strategies optimize supramolecular assembly design using this compound?

Methodological Answer:

  • Co-crystallization :
    • Co-form with carboxylic acids (e.g., fumaric acid) to exploit complementary hydrogen bonds. Monitor stoichiometry (1:1 or 2:1) via phase diagrams .
  • Solvent Selection :
    • Use low-polarity solvents (toluene/dioxane) to favor π-π stacking over H-bond competition. Slow evaporation at 4°C enhances crystal quality .
  • Topology Analysis :
    • Classify networks using graph-set notation (e.g., R₂²(8) for dimeric loops). Relate motifs to properties like solubility or melting point .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。